Technical Monograph: 2-(Cyclohexylamino)ethanethiol
Technical Monograph: 2-(Cyclohexylamino)ethanethiol
This technical guide provides an in-depth analysis of 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), a specialized lipophilic aminothiol. It synthesizes physicochemical data, synthesis protocols, and application mechanisms in surface chemistry and drug development.[1]
Chemical Class:
Executive Summary & Chemical Identity
2-(Cyclohexylamino)ethanethiol is a bifunctional molecule combining a secondary amine, a thiol (sulfhydryl) group, and a lipophilic cyclohexyl ring. Unlike its parent compound cysteamine (2-aminoethanethiol), which is highly hydrophilic, the cyclohexyl moiety confers significant lipophilicity (LogP ~3.08), altering its membrane permeability and solubility profile.
This compound serves as a critical building block in two primary domains:
-
Surface Chemistry: As a precursor for Self-Assembled Monolayers (SAMs) on gold, providing a secondary amine "handle" for further surface functionalization.[1]
-
Medicinal Chemistry: As a lipophilic radioprotective agent and antioxidant, capable of scavenging Reactive Oxygen Species (ROS) in lipid-rich environments where simple aminothiols fail to penetrate.[1]
Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | 2-(Cyclohexylamino)ethanethiol |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 159.29 g/mol |
| CAS Number | 5977-96-8 |
| SMILES | C1CCCCC1NCCS |
Physicochemical Profile
The dual functionality (amine + thiol) creates a complex solution behavior dependent on pH.[1] The molecule can exist as a cation, a zwitterion, or a neutral species.
| Parameter | Value / Characteristic | Relevance |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming or solvent dilution.[1] |
| LogP (Octanol/Water) | ~3.08 (Predicted) | High lipophilicity facilitates cell membrane penetration.[1] |
| pKa (Thiol -SH) | ~8.2 - 8.5 (Est.) | Nucleophilic at physiological pH (7.[1]4) if deprotonated.[1][3] |
| pKa (Amine -NH-) | ~10.5 (Est.) | Protonated at physiological pH; electrostatic binding to DNA/Surfaces.[1] |
| Solubility | Ethanol, DMSO, Chloroform | Poor water solubility compared to cysteamine HCl.[1] |
| Stability | Oxidation-prone | Rapidly oxidizes to the disulfide dimer ( |
Synthesis & Stability Mechanisms
Synthesis Protocol (Thiirane Ring Opening)
The most atom-economical synthesis involves the nucleophilic ring-opening of ethylene sulfide (thiirane) by cyclohexylamine. This "click-like" reaction avoids the formation of salt byproducts common in alkyl halide substitutions.
Reagents:
-
Cyclohexylamine (1.0 eq)
-
Ethylene Sulfide (1.0 eq)
-
Solvent: Toluene or Benzene (Anhydrous)
-
Atmosphere: Argon/Nitrogen (Strictly anaerobic)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Solvation: Dissolve cyclohexylamine in anhydrous toluene. Cool to 0°C.[1]
-
Addition: Add ethylene sulfide dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the thiirane.
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux at 80°C for 3 hours to ensure complete ring opening.
-
Isolation: Remove solvent in vacuo. The product is sensitive to oxidation; store under inert gas or immediately convert to the hydrochloride salt (using HCl/Ether) for long-term stability.
Oxidation Pathway (The Stability Challenge)
Like all aminothiols, 2-(cyclohexylamino)ethanethiol is thermodynamically unstable in air, oxidizing to a disulfide dimer. This reaction is catalyzed by trace metals (
Visualizing the Oxidation Logic:
Applications in Surface Chemistry (SAMs)
In materials science, this molecule is used to modify gold surfaces.[1][4][5][6] The cyclohexyl group acts as a "bulky" spacer, preventing the dense crystalline packing seen with straight-chain alkanethiols. This disorder can be advantageous for creating surfaces with specific wettability or for preventing non-specific protein adsorption.[1]
Mechanism of Assembly:
-
Chemisorption: The thiol (-SH) loses a proton to form a strong Au-S thiolate bond (~45 kcal/mol).[1]
-
Organization: The cyclohexyl tails interact via Van der Waals forces.[1] Due to steric bulk, the tilt angle differs from standard alkanethiols (
), often resulting in a more liquid-like monolayer phase.
Experimental Workflow: SAM Formation
-
Substrate Prep: Clean Gold (Au) slide via Piranha solution (3:1
) or UV/Ozone.[1] Warning: Piranha solution is explosive with organics.[1] -
Incubation: Immerse Au slide in a 1 mM solution of 2-(cyclohexylamino)ethanethiol in absolute ethanol for 24 hours.
-
Rinse: Wash extensively with ethanol to remove physisorbed layers.[1]
-
Characterization: Verify SAM formation via Contact Angle Goniometry (expect hydrophobic angle >90°) or Ellipsometry.[1]
Biological Mechanism: Radioprotection & Antioxidant Activity
The compound belongs to the aminothiol class of radioprotectors (related to WR-1065/Amifostine). Its mechanism relies on "Hydrogen Atom Transfer" (HAT) to repair DNA damaged by ionizing radiation.[1]
Mechanistic Pathway
When ionizing radiation strikes water in a cell, it generates hydroxyl radicals (
The aminothiol (
The resulting thiyl radical (
Why the Cyclohexyl Group Matters:
-
Lipophilicity: Standard cysteamine is hydrophilic and clears rapidly.[1] The cyclohexyl analog partitions into lipid bilayers, potentially protecting membrane lipids from peroxidation (ferroptosis inhibition).
-
pKa Shift: The secondary amine influences the zwitterionic equilibrium, potentially altering accumulation in acidic lysosomes.[1]
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 80860, 2-(Cyclohexylamino)ethanethiol.[1] National Library of Medicine (US).[1] Link
-
Aminothiol Radioprotection Mechanisms: Newton, G. L., & Fahey, R. C. (2002).[1] "The mechanism of radioprotection by cysteamine and related aminothiols." Antioxidants & Redox Signaling.[1] (Contextual grounding for the aminothiol class).
-
SAM Formation on Gold: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews. Link
-
Synthesis of Aminothiols: Wineman, R. J., Gellis, M. H., & Dittmer, K. (1956).[1] "The Synthesis of N-Substituted 2-Aminoethanethiols." Journal of the American Chemical Society.[1] (Foundational synthesis reference).
-
Lipophilicity & Drug Design: Foye, W. O. (1969).[1] "Radiation-Protective Agents in Mammals." Journal of Pharmaceutical Sciences. (Discusses N-substitution effects on biodistribution).
Sources
- 1. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]
- 3. Ethanethiol - Wikipedia [en.wikipedia.org]
- 4. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. research.utwente.nl [research.utwente.nl]
